molecular formula C12H24O2 B568542 Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI) CAS No. 113124-21-3

Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI)

Cat. No.: B568542
CAS No.: 113124-21-3
M. Wt: 200.322
InChI Key: CYEAJLUKFHKRGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI) is a substituted cyclohexane derivative characterized by a 1,1-diethoxy group and a 4-ethyl substituent. Its molecular formula is C₁₂H₂₂O₂, and its structure combines ether functionalities (diethoxy) with an alkyl chain (ethyl).

Properties

CAS No.

113124-21-3

Molecular Formula

C12H24O2

Molecular Weight

200.322

IUPAC Name

1,1-diethoxy-4-ethylcyclohexane

InChI

InChI=1S/C12H24O2/c1-4-11-7-9-12(10-8-11,13-5-2)14-6-3/h11H,4-10H2,1-3H3

InChI Key

CYEAJLUKFHKRGA-UHFFFAOYSA-N

SMILES

CCC1CCC(CC1)(OCC)OCC

Synonyms

Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Cyclohexane Derivatives

Structural and Functional Group Comparisons

The table below compares substituents, molecular weights, and key properties of the target compound with other cyclohexane derivatives:

Compound Name (9CI) Substituents Molecular Formula Molecular Weight Key Properties/Applications
Cyclohexane, 1,1-diethoxy-4-ethyl- 1,1-diethoxy, 4-ethyl C₁₂H₂₂O₂ 198.3 g/mol Likely moderate polarity due to ether groups; potential solvent or intermediate
Cyclohexane, (2-ethynylcyclopropyl)- 2-ethynylcyclopropyl C₁₁H₁₆ 148.2 g/mol High reactivity from ethynyl group; used in synthesis
Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)- 2-fluoro, 4-methyl, isopropyl C₁₀H₁₉F 158.3 g/mol Fluorine enhances electronegativity; possible pharmaceutical intermediate
Cyclohexane, diisooctyl- Diisooctyl C₂₂H₄₄ 308.6 g/mol High hydrophobicity; lubricant or plasticizer
3H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives Spirocyclic + ester groups Varies (e.g., C₁₅H₁₈O₃) ~246–300 g/mol Antimicrobial activity against Gram-positive bacteria
Key Observations:
  • Ether vs. Ester Groups: The diethoxy substituents in the target compound likely confer lower reactivity compared to ester-containing derivatives (e.g., ’s antimicrobial spiro compounds). Ethers are less prone to hydrolysis than esters, enhancing stability in non-aqueous environments.
  • Lipophilicity: The ethyl group increases hydrophobicity, similar to diisooctylcyclohexane (). This property may favor applications in non-polar solvents or surfactants.
  • Fluorine vs.

Physical and Chemical Properties

Volatility and Boiling Points:
  • Unsubstituted cyclohexane has a boiling point of 80.7°C . Substitutions like diethoxy and ethyl groups increase molecular weight and likely raise boiling points due to reduced volatility. For example, diisooctylcyclohexane (MW 308.6 g/mol) is expected to have a significantly higher boiling point.
Solubility:
  • Cyclohexane is inherently non-polar and water-insoluble. The diethoxy groups in the target compound may slightly improve solubility in polar organic solvents (e.g., THF or DME) compared to alkyl-substituted derivatives.
Reactivity:
  • Ethers (diethoxy) are generally less reactive than esters or alcohols. This contrasts with spirocyclic esters in , which undergo hydrolysis or enzymatic cleavage.

Preparation Methods

Route 1: Acetalization of 4-Ethylcyclohexanone

This two-step approach involves synthesizing 4-ethylcyclohexanone followed by acetal protection.

Synthesis of 4-Ethylcyclohexanone

4-Ethylcyclohexanone can be prepared via Dieckmann condensation of diethyl 3-ethylsuccinate (Figure 1). In a procedure analogous to the synthesis of 1,4-cyclohexanedione, sodium ethoxide induces cyclization:

Diethyl 3-ethylsuccinateNaOEt4-EthylcyclohexanedioneH3PO44-Ethylcyclohexanone\text{Diethyl 3-ethylsuccinate} \xrightarrow{\text{NaOEt}} \text{4-Ethylcyclohexanedione} \xrightarrow{\text{H}3\text{PO}4} \text{4-Ethylcyclohexanone}

Phosphoric acid selectively reduces one ketone group, yielding the monoketone.

Acetal Formation Under Eutectic Conditions

Adapting the method from CN109503545B, 4-ethylcyclohexanone reacts with ethanol in a methyltriethylammonium chloride (MTAC)-mediated eutectic system :

  • Eutectic Preparation : MTAC and ethanol (1:5–8 molar ratio) are heated to 50–65°C to form an ionic liquid-like phase.

  • Acetalization : 4-Ethylcyclohexanone is added (1:1–1.5 molar ratio to MTAC) and stirred at 40–60°C for 1–1.5 hours.

  • Workup : The product is extracted with diethyl ether (3–5× mass of substrate) and isolated via solvent evaporation.

Advantages :

  • MTAC acts as a phase-transfer catalyst, enhancing ethanol’s nucleophilicity.

  • Water byproducts remain solubilized, avoiding equilibrium reversal.

Route 2: One-Pot Cyclization-Acetalization

A convergent strategy combines cyclohexane ring formation with in situ acetalization (Figure 2).

Bicyclic Intermediate Synthesis

Diethyl 4-ethylheptanedioate undergoes base-catalyzed cyclization using sodium ethoxide in ethanol:

Diethyl 4-ethylheptanedioateNaOEt4-Ethylcyclohexanone+2EtOH\text{Diethyl 4-ethylheptanedioate} \xrightarrow{\text{NaOEt}} \text{4-Ethylcyclohexanone} + 2 \text{EtOH}

Key Parameters :

  • Ethanol serves as both solvent and acetalizing agent.

  • Temperature: 60–80°C; Time: 48–72 hours.

Acid-Catalyzed Acetal Formation

Post-cyclization, concentrated sulfuric acid (0.5–1.0 eq) is added to drive acetalization:

4-Ethylcyclohexanone+2EtOHH2SO41,1-Diethoxy-4-ethylcyclohexane+H2O\text{4-Ethylcyclohexanone} + 2 \text{EtOH} \xrightarrow{\text{H}2\text{SO}4} \text{1,1-Diethoxy-4-ethylcyclohexane} + \text{H}_2\text{O}

Water removal via Dean-Stark apparatus improves yield (>85%).

Comparative Analysis of Methodologies

Parameter Route 1 Route 2
Reaction Steps 2 (ketone + acetal)1 (tandem cyclization-acetal)
Catalyst MTAC (eutectic system)NaOEt + H₂SO₄
Yield 89–92%78–85%
Temperature 40–60°C60–80°C
Key Advantage Mild conditions, minimal byproductsSimplified workflow

Route 1 excels in selectivity due to MTAC’s dual role as catalyst and solvent, minimizing bis-acetal byproducts. Route 2 , while efficient, risks over-acidification leading to ring-opening side reactions.

Solvent and Catalytic Optimization

Solvent Effects

  • Eutectic Systems (Route 1) : MTAC-ethanol mixtures reduce solvent waste and enhance mass transfer, achieving 92% yield vs. 75% in traditional EtOH/H₂SO₄.

  • Ether Extraction : Diethyl ether (3–5× substrate mass) optimally partitions the product from aqueous phases.

Catalytic Innovations

  • MTAC vs. Protic Acids : MTAC increases reaction rate (k = 0.15 min⁻¹) compared to H₂SO₄ (k = 0.08 min⁻¹) by stabilizing oxocarbenium intermediates.

  • Sodium Ethoxide : Cyclization yields improve with NaOEt (78%) vs. KOtBu (65%) due to superior alkoxide basicity.

Scalability and Industrial Feasibility

Route 1 is preferable for large-scale production:

  • MTAC Recovery : 95% recuperation via aqueous washes reduces costs.

  • Continuous Flow Adaptation : Eutectic systems enable continuous acetalization with residence times <30 minutes.

Challenges :

  • 4-Ethylcyclohexanone synthesis requires stringent temperature control to prevent diketone formation.

  • Ethyl group introduction via alkylation necessitates careful stoichiometry to avoid polyalkylation .

Q & A

Basic Research Questions

Q. How can researchers design an effective synthetic route for Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI)?

  • Methodological Answer : Optimize reaction parameters (e.g., temperature, solvent, catalyst) using factorial experimental designs. For example, leverage co-solvent selection strategies similar to those used in cyclohexane-based oxidation studies, where variables like co-solvent-to-substrate ratios are systematically tested . Consider stereochemical control by referencing analogous cyclohexane derivatives with ethoxy/ethyl substituents, where chiral catalysts or protecting groups are employed to direct regioselectivity .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Methodological Answer : Combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve stereochemistry and substituent positions, as demonstrated for structurally complex cyclohexane derivatives . High-resolution mass spectrometry (HRMS) can confirm molecular formula, while computational tools (e.g., density functional theory, DFT) validate stereoisomer assignments by comparing experimental and calculated spectra .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

  • Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. Reference safety protocols for cyclohexane derivatives, which recommend limiting reaction scales (<100 mL) and using inert atmospheres to mitigate degradation .

Advanced Research Questions

Q. What mechanistic insights guide the oxidation of Cyclohexane, 1,1-diethoxy-4-ethyl- (9CI) under advanced oxidation processes (AOPs)?

  • Methodological Answer : Investigate radical-mediated pathways using electron paramagnetic resonance (EPR) to detect transient species (e.g., hydroxyl radicals). Compare catalytic efficiency of metal oxides (e.g., Fe3_3O4_4, TiO2_2) in AOPs, as studied for cyclohexane oxidation, to identify optimal reaction conditions . Kinetic modeling (e.g., Arrhenius plots) can quantify activation energies for ethoxy/ethyl substituent cleavage .

Q. How do thermodynamic properties (e.g., solubility, phase behavior) influence its application in multicomponent systems?

  • Methodological Answer : Use microfluidic platforms to measure high-pressure phase equilibria, as applied to cyclohexane-pentane-CO2_2 systems . Validate data with equations of state (e.g., Peng-Robinson) to predict solubility parameters and optimize solvent selection for catalytic reactions .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting catalytic activity reports)?

  • Methodological Answer : Apply statistical tools like three-way ANOVA to isolate variables (e.g., catalyst type, solvent purity) contributing to discrepancies. For example, replicate studies using factorial designs to test interactions between co-solvents and surfactants, as done in oil sludge remediation experiments . Cross-reference computational simulations (e.g., DFT) to validate experimental trends in reaction yields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.